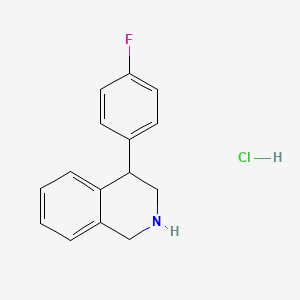
4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Descripción general
Descripción
4-Fluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula FC6H4NHNH2 · HCl . It has a molecular weight of 162.59 . This compound is used as a chemical intermediate in pharmaceuticals, particularly in the synthesis of tryptamine drugs used for the treatment of migraine and cluster headaches .
Synthesis Analysis
The synthesis of related compounds involves various processes. For instance, the synthesis of 4-(4’-fluorophenyl)-piperidines involves reacting a precursor compound with a fluorinating agent .Molecular Structure Analysis
The molecular structure of 4-Fluorophenylhydrazine hydrochloride is represented by the linear formula FC6H4NHNH2 · HCl .Physical And Chemical Properties Analysis
4-Fluorophenylhydrazine hydrochloride is a solid at room temperature . It has a molecular weight of 162.59 .Aplicaciones Científicas De Investigación
Dopamine D-1 Antagonist Activity
Riggs, Nichols, Foreman, and Truex (1987) evaluated similar compounds to 4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline for their dopamine D-1 antagonist activity. They synthesized and tested various isomeric tetrahydroisoquinolines, finding that certain isomers, including those with hydroxyphenyl groups, showed similar potencies as D-1 antagonists. This suggests potential applications of these compounds in neuroscience research, particularly in the study of dopamine-related pathways and disorders (Riggs, Nichols, Foreman, & Truex, 1987).
Crystal Packing and Weak Interactions
Choudhury, Nagarajan, and Row (2003) studied the crystal packing of 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives, including a compound with a structure similar to the one . They observed different modes of interactions in the crystal structures, like C–H...F and C–H...O, which are crucial in understanding the molecular conformations and packing in crystals. This information is valuable for material science and crystallography studies (Choudhury, Nagarajan, & Row, 2003).
Antiglioma Activity
Mohler et al. (2006) discovered that certain 1,2,3,4-tetrahydroisoquinoline (THI) derivatives, closely related to the compound of interest, exhibited selective antiglioma activity. They used a variety of THI derivatives to block the growth of C6 glioma while leaving normal astrocytes relatively unaffected, indicating potential applications in cancer research, particularly for brain tumors (Mohler et al., 2006).
Analgesic and Anti-Inflammatory Effects
Rakhmanova et al. (2022) studied the analgesic and anti-inflammatory effects of a similar tetrahydroisoquinoline hydrochloride compound. They found that the compound showed pronounced anti-inflammatory effects and could potentially be used as a non-narcotic analgesic. This research opens avenues for the use of tetrahydroisoquinoline derivatives in pain management and inflammation studies (Rakhmanova et al., 2022).
Local Anesthetic Activity and Toxicity Studies
Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, which are structurally similar to the compound . Their findings showed high local anesthetic activity in these compounds, suggesting their potential use in developing new anesthetic agents (Azamatov et al., 2023).
Mecanismo De Acción
Mode of Action
- likely exerts its effects through multiple mechanisms:
- It may act as a calcium antagonist, inhibiting calcium entry into cells. This could impact various cellular processes. The compound may interact with histamine receptors, affecting allergic responses and other histamine-mediated effects. It might influence dopamine signaling, although further research is needed. There’s a hypothesis that it antagonizes calmodulin, a calcium-binding protein, intracellularly .
Pharmacokinetics
- The compound is well absorbed (>80%) from the gut. Over 99% of the substance binds to plasma proteins. It readily crosses the blood-brain barrier. Excretion occurs primarily via feces, with minimal urinary elimination. With daily dosing, a steady state is reached after five to eight weeks .
Action Environment
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN.ClH/c16-13-7-5-11(6-8-13)15-10-17-9-12-3-1-2-4-14(12)15;/h1-8,15,17H,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHCQECZEFNMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



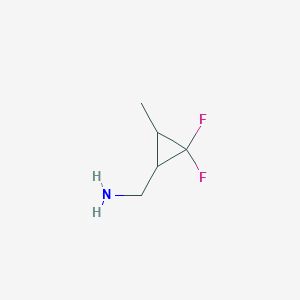
![7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1480537.png)

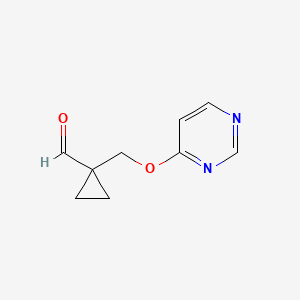


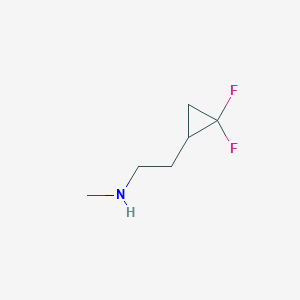
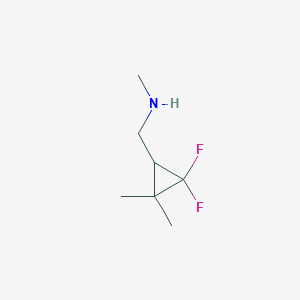

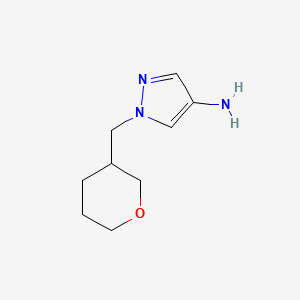
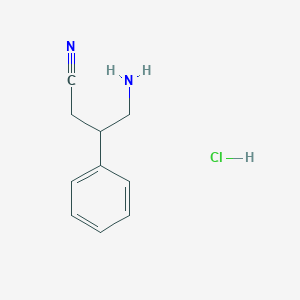
![N-((3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)ethanamine](/img/structure/B1480551.png)
![8,11-Dioxadispiro[3.2.4(7).2(4)]tridecane-2-carboxylic acid](/img/structure/B1480556.png)
